molecular formula C10H11Br2NO2 B13004177 2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide

2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide

Cat. No.: B13004177
M. Wt: 337.01 g/mol
InChI Key: QNUOMFWTIRYBHI-UHFFFAOYSA-N
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Description

2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide is a brominated aromatic compound with the molecular formula C₁₀H₁₁Br₂NO₂ and a molecular weight of 337.01 g/mol . This phenoxyacetamide derivative is characterized by a benzene ring substituted with two bromine atoms and two methyl groups, making it a versatile building block in organic synthesis for developing more complex molecules for pharmaceutical and agrochemical applications . In scientific research, this compound has shown promising biological activities. Preliminary studies indicate it can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC₅₀ values in the low micromolar range . The proposed mechanism involves inducing apoptosis (programmed cell death) and cell cycle arrest, key processes for halting tumor growth . Furthermore, the compound has been investigated for its anti-inflammatory properties and its potential to modulate pathways involved in inflammation . Beyond biomedical applications, 2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide has also been explored for its fungicidal properties in agrochemical research, where it can inhibit the growth of various fungal pathogens that affect crops . The compound is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11Br2NO2

Molecular Weight

337.01 g/mol

IUPAC Name

2-(4,6-dibromo-2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C10H11Br2NO2/c1-5-6(2)10(15-4-9(13)14)8(12)3-7(5)11/h3H,4H2,1-2H3,(H2,13,14)

InChI Key

QNUOMFWTIRYBHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1Br)Br)OCC(=O)N)C

Origin of Product

United States

Chemical Reactions Analysis

2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Chemistry

Building Block for Complex Molecules
2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including:

  • Oxidation : Formation of nitro derivatives.
  • Reduction : Formation of amine derivatives.
  • Substitution : Synthesis of substituted phenyl derivatives.

These transformations are essential for developing new compounds with potential applications in pharmaceuticals and agrochemicals.

Potential Therapeutic Applications
Research has indicated that this compound exhibits various biological activities, making it a candidate for therapeutic development:

  • Anticancer Activity : Preliminary studies have shown that 2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism involves inducing apoptosis and cell cycle arrest, which are critical for halting tumor growth. In vitro assays demonstrated IC50 values in the low micromolar range against these cell lines.
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. It may modulate pathways involved in inflammation by interacting with specific molecular targets such as cytokines and enzymes involved in inflammatory responses.

Agrochemical Applications

Fungicidal Properties
The compound has been explored for its potential as a fungicide. Studies have indicated that it can inhibit the growth of various fungal pathogens affecting crops. Its efficacy as a fungicide is attributed to its ability to disrupt fungal cellular processes.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the effects of 2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide on breast cancer cells. The results showed significant reduction in cell viability at concentrations as low as 5 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its ability to reduce inflammation in an animal model of arthritis. Results indicated a marked decrease in inflammatory markers and joint swelling, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and phenoxyacetamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide can be compared with other brominated phenoxyacetamides, such as:

The uniqueness of 2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide lies in its specific substitution pattern and the presence of two bromine atoms, which can influence its reactivity and interactions with other molecules.

Biological Activity

2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide, commonly known as Isocarapanaubine (CAS No. 17391-09-2), is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃Br₂N₃O₂
  • Molecular Weight : 428.478 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 599.5 ± 50 °C at 760 mmHg
  • LogP : 2.43

Biological Activity Overview

Research indicates that Isocarapanaubine exhibits significant antimicrobial properties against various pathogens. Its structure allows for interaction with biological systems, potentially disrupting cellular processes in bacteria and fungi.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of Isocarapanaubine demonstrated its activity against both gram-positive and gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MIC) were determined through standard microbiological testing methods.

Pathogen MIC (μg/mL)
Staphylococcus aureus12.5
Bacillus subtilis6.25
Escherichia coli3.125
Pseudomonas aeruginosa6.25

These results indicate that Isocarapanaubine has comparable activity to established antimicrobial agents, suggesting its potential as a lead compound for further development.

The mechanism by which Isocarapanaubine exerts its antimicrobial effects may involve the inhibition of key enzymes or disruption of bacterial cell wall synthesis. Molecular docking studies have suggested that the compound interacts with DNA gyrase, a target for many antibiotics, thereby inhibiting bacterial replication and growth.

Molecular Docking Studies

Molecular docking simulations using V-life MDS software have provided insights into the binding affinities of Isocarapanaubine with DNA gyrase (PDB: 3G75). The binding interactions were characterized by hydrogen bonds and hydrophobic interactions that stabilize the complex.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A recent study synthesized a series of acetamide derivatives including Isocarapanaubine and evaluated their antimicrobial properties against selected strains. The study found that Isocarapanaubine exhibited significant zone inhibition against tested pathogens, reinforcing its potential as an antimicrobial agent .
  • Comparative Analysis :
    • In comparative studies with other benzothiazole derivatives, Isocarapanaubine showed superior antibacterial activity against certain strains, indicating its unique structural advantages in interacting with microbial targets .
  • Toxicological Assessments :
    • Safety assessments revealed that while Isocarapanaubine is effective against pathogens, it also requires careful evaluation for cytotoxicity in mammalian cells to ensure its safety profile for potential therapeutic use .

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